molecular formula C35H53NO7S B1255911 Thuggacin A

Thuggacin A

Cat. No.: B1255911
M. Wt: 631.9 g/mol
InChI Key: CGUNOWXWUXNOPE-IZQHEKLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thuggacin A is a novel macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum . This compound demonstrates potent antibiotic activity against a selection of Gram-positive bacteria, with significant interest due to its efficacy against Mycobacterium tuberculosis , the major causative agent of tuberculosis . Preliminary studies on its mechanism of action indicate that this compound inhibits a late step in the bacterial respiratory chain, presenting a distinct target for antimicrobial research . Its unique structure features a 17-membered macrolactone, a thiazole ring, and two conjugated dienes with multiple stereogenic centers, making it a compelling subject for total synthesis and structural elucidation efforts in organic chemistry . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H53NO7S

Molecular Weight

631.9 g/mol

IUPAC Name

(2E,6R,8Z,10E,12R,14R,15S)-3-hexyl-12,14-dihydroxy-15-methyl-6-[(1R,2S,5E,7E)-1,2,4-trihydroxy-3,5,7-trimethylnona-5,7-dienyl]-5-oxa-17-thia-19-azabicyclo[14.2.1]nonadeca-1(18),2,8,10,16(19)-pentaen-4-one

InChI

InChI=1S/C35H53NO7S/c1-7-9-10-12-15-26-19-27-21-44-34(36-27)24(5)29(38)20-28(37)16-13-11-14-17-30(43-35(26)42)33(41)32(40)25(6)31(39)23(4)18-22(3)8-2/h8,11,13-14,16,18-19,21,24-25,28-33,37-41H,7,9-10,12,15,17,20H2,1-6H3/b14-11-,16-13+,22-8+,23-18+,26-19+/t24-,25?,28-,29+,30+,31?,32-,33-/m0/s1

InChI Key

CGUNOWXWUXNOPE-IZQHEKLCSA-N

Isomeric SMILES

CCCCCC/C/1=C\C2=CSC(=N2)[C@H]([C@@H](C[C@H](/C=C/C=C\C[C@@H](OC1=O)[C@@H]([C@H](C(C)C(/C(=C/C(=C/C)/C)/C)O)O)O)O)O)C

Canonical SMILES

CCCCCCC1=CC2=CSC(=N2)C(C(CC(C=CC=CCC(OC1=O)C(C(C(C)C(C(=CC(=CC)C)C)O)O)O)O)O)C

Synonyms

thuggacin A

Origin of Product

United States

Discovery and Isolation of Thuggacin a and Its Congeners

Identification from Myxobacterial Strains

Thuggacin A and its congeners have been identified from different myxobacterial species, indicating the distribution of the biosynthetic pathways for these compounds within this group of bacteria. researchgate.netcapes.gov.brresearchgate.netnih.gov

Sorangium cellulosum, a cellulolytic myxobacterium, has been a key source for the discovery of this compound. Specifically, strain So ce895 of Sorangium cellulosum was reported as the origin for the isolation of this compound in 2007. researchgate.netresearchgate.netnih.gov This strain produces this compound and other related metabolites, including Thuggacin B and Thuggacin C, which can arise from the rearrangement of this compound in solution. researchgate.netcapes.gov.brnih.gov A minor metabolite, 13-methyl-thuggacin A, has also been identified in Sorangium cellulosum. researchgate.netcapes.gov.br The biosynthetic gene cluster responsible for the production of Thuggacins in S. cellulosum So ce895 has been analyzed, revealing features that contribute to the specific structure of the Soce-thuggacins, such as a crotonyl-CoA reductase (CCR) homolog likely involved in the assembly of the hexyl side chain at C2. researchgate.netcore.ac.uk

Here is a summary of Thuggacin congeners identified from Sorangium cellulosum So ce895:

CompoundOriginating StrainNotes
This compoundSorangium cellulosum So ce895 researchgate.netresearchgate.netnih.govPrimary isolated compound researchgate.netcapes.gov.br
Thuggacin BSorangium cellulosum So ce895 researchgate.netcapes.gov.brRearrangement product of this compound researchgate.netcapes.gov.brnih.gov
Thuggacin CSorangium cellulosum So ce895 researchgate.netcapes.gov.brRearrangement product of this compound researchgate.netcapes.gov.brnih.gov
13-methyl-thuggacin ASorangium cellulosum So ce895 researchgate.netcapes.gov.brMinor metabolite researchgate.netcapes.gov.br

Another myxobacterium, Chondromyces crocatus, has also been found to produce Thuggacin variants. researchgate.netcapes.gov.brnih.govnih.gov Chondromyces crocatus strain Cm c5 produces distinct Thuggacin variants compared to Sorangium cellulosum. researchgate.netcore.ac.uk These variants, such as Cmc-thuggacin A and Cmc-thuggacin C, differ in their side chain structure and hydroxylation patterns. researchgate.netcore.ac.uk For instance, the Cmc-thuggacins have a methyl group at C2 instead of the hexyl side chain found in Soce-thuggacins, and they exhibit a hydroxyl group at C32 which is absent in the S. cellulosum compounds. core.ac.uk The biosynthetic gene clusters in C. crocatus Cm c5 show divergence from those in S. cellulosum So ce895, explaining these structural differences. researchgate.netcore.ac.uk

Here is a summary of Thuggacin variants identified from Chondromyces crocatus Cm c5:

CompoundOriginating StrainNotes
Cmc-thuggacin AChondromyces crocatus Cm c5 researchgate.netcore.ac.ukDistinct side chain and hydroxylation researchgate.netcore.ac.uk
Cmc-thuggacin CChondromyces crocatus Cm c5 researchgate.netcore.ac.ukDerived from Cmc-thuggacin A during isolation core.ac.uk

Sorangium cellulosum Origin and Strain Specificity

Isolation Methodologies in Natural Product Chemistry

The isolation of this compound and its congeners from myxobacterial fermentation broths involves methodologies typical in natural product chemistry. researchgate.netcapes.gov.brresearchgate.net These methods often include fermentation of the myxobacterial strains in appropriate culture media. researchgate.net Following fermentation, the compounds are extracted from the culture supernatant or biomass using organic solvents. rsc.org Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are commonly employed for the purification of the isolated compounds, allowing for the separation of this compound from other metabolites and congeners. researchgate.netrsc.org Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then used for structure elucidation and confirmation of the isolated compounds. researchgate.netnih.govrsc.org Adsorber resins, such as Amberlite XAD-16, have also been mentioned in the context of Thuggacin production and likely play a role in the initial isolation steps from the fermentation broth. researchgate.net

Structural Elucidation and Stereochemical Characterization of Thuggacin a

Advanced Spectroscopic Analyses for Primary Structure Determination

The initial determination of the planar structure of Thuggacin A was accomplished through a combination of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of the compound. chemrxiv.org Subsequently, extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments, including 1H, 13C, COSY, HMQC, and HMBC, were employed to piece together the connectivity of the atoms within the molecule. asau.ru These analyses revealed a novel macrolide scaffold characterized by a large lactone ring and two distinct side chains. nih.gov

Detailed Analysis of the Thiazole-Containing Macrolactone Core

A key feature of this compound is its unique thiazole-containing macrolactone core. nih.gov Spectroscopic data, particularly from HMBC experiments, established the connection of the various structural fragments to a thiazole (B1198619) functionality. acs.org This heterocyclic ring is an integral part of the macrolide's structure, which also features side chains on both sides of the lactone group. nih.gov The presence of this thiazole moiety is a distinguishing characteristic of the thuggacin family of natural products. nih.govscispace.com

Stereochemical Assignment of Chiral Centers

The determination of the relative and absolute stereochemistry of the numerous chiral centers within this compound presented a significant challenge. researchgate.net A multidisciplinary approach combining chemical derivatization, detailed NMR analysis (including NOE data), and bioinformatic analysis of the thuggacin biosynthetic genes was necessary to assign the configuration of all stereogenic centers. researchgate.netresearchgate.net This comprehensive analysis ultimately confirmed the absolute configuration of the molecule. researchgate.net The final established stereochemistry for the related Soce-thuggacin A-C was determined to be 2E,7R,8S,10S,11E,13Z,16S,17S,18R,19S,20S,21E,23E. uni-bonn.de

Conformational Analysis utilizing Computational Methods (e.g., PM3 Calculations)

To understand the three-dimensional structure of this compound in solution, computational methods were employed. nih.govresearchgate.net Specifically, semi-empirical PM3 calculations, constrained by experimental data from Nuclear Overhauser Effect (NOE) experiments and vicinal coupling constants within the lactone ring, were used to generate a structural model. nih.govasau.ruresearchgate.net This conformational analysis provided valuable insights into the spatial arrangement of the macrolide and the relative configuration of six of its asymmetric centers. nih.govresearchgate.net

Biosynthetic Pathways and Engineering of Thuggacin Production

Elucidation of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Architectures

The thuggacin core structures are assembled by hybrid PKS-NRPS systems. core.ac.ukuni-saarland.de These multienzymes function akin to assembly lines, utilizing a modular architecture where specific domains and modules catalyze sequential steps of chain extension and modification. core.ac.uk The thuggacin assembly lines in both S. cellulosum and C. crocatus contain a consistent number of modules required to incorporate 10 polyketide building blocks and a single amino acid. core.ac.ukuni-saarland.de Unlike many other myxobacterial systems, the thuggacin mixed PKS/NRPS pathways generally follow the colinear paradigm, where the genetic organization of modules corresponds to the order of biosynthetic transformations. core.ac.uk Biosynthesis is initiated by a mixed loading/chain extension module. core.ac.uk The NRPS module catalyzes the incorporation of cysteine, which is subsequently processed into a thiazole (B1198619) ring by the action of associated heterocyclization (HC) and oxidase (Ox) domains. core.ac.uk

Comparative Analysis of Biosynthetic Gene Clusters Across Producing Strains

Comparative analysis of the thuggacin BGCs in S. cellulosum So ce895 (Soce-tga) and C. crocatus Cm c5 (Cmc-tug) has provided insights into the basis for the observed structural diversity between the thuggacin variants produced by these strains. researchgate.netcore.ac.uk While the polyketide-nonribosomal peptide cores are highly similar, the underlying biosynthetic machineries show an unexpected degree of divergence. researchgate.netnih.govcore.ac.uk The Cmc-tug cluster from C. crocatus is approximately 81.7 kbp, while the Soce-tga cluster from S. cellulosum is about 58.8 kbp. secondarymetabolites.orgsecondarymetabolites.org

Genetic Basis for Structural Divergence (e.g., Side Chain Variation, Hydroxylation Patterns)

The structural differences between the thuggacins from S. cellulosum and C. crocatus are primarily attributed to variations in the side chain at C2 and distinct hydroxylation patterns. researchgate.netcore.ac.uk The S. cellulosum thuggacins feature a hexyl side chain at C2, whereas the C. crocatus variants have a methyl group at this position. core.ac.uk This difference in side chain is linked to the presence of a crotonyl-CoA reductase (CCR) homologue, TgaD, in the S. cellulosum gene cluster, which is absent in C. crocatus. researchgate.netcore.ac.ukuni-saarland.de TgaD is proposed to be involved in the assembly of the unusual hexyl side chain, likely through the biosynthesis of hexylmalonyl-CoA, an extender unit for the PKS. researchgate.netcore.ac.uk

Differences in hydroxylation patterns are also observed. researchgate.netcore.ac.uk Soce-thuggacins have a hydroxyl group at C20 that is not present in the Cmc compounds, while the C32 hydroxyl of Cmc-thuggacins is absent in the Soce counterparts. core.ac.uk This variation in hydroxylation may result from the variable action of a conserved FMN-dependent monooxygenase, TugE/TgaE. researchgate.netcore.ac.ukuni-saarland.de

Role of Specific Biosynthetic Enzymes (e.g., Crotonyl-CoA Reductase, FMN-Dependent Monooxygenase)

Specific enzymes within the thuggacin BGCs play crucial roles in shaping the final structure of the compounds. The crotonyl-CoA reductase (CCR) homologue, TgaD, in S. cellulosum is implicated in the formation of the hexyl side chain. researchgate.netcore.ac.ukuni-saarland.de Although TgaD shows homology to alcohol dehydrogenases, it also exhibits similarity to CCR enzymes. uni-saarland.de Functional characterization of TgaD suggests it can utilize both NADPH and NADH as cofactors, a divergence from the typical NADPH specificity of canonical CCRs. researchgate.net

The FMN-dependent monooxygenase, encoded by tugE in C. crocatus and tgaE in S. cellulosum, is involved in the hydroxylation of the thuggacin backbone. researchgate.netcore.ac.ukuni-saarland.de Inactivation of the tugE gene in C. crocatus resulted in the production of mono- and di-deshydroxy thuggacin derivatives, providing direct evidence for the enzyme's role in establishing the hydroxylation pattern. researchgate.netnih.govcore.ac.uk FMN-dependent monooxygenases are a class of enzymes that utilize flavin mononucleotide (FMN) as a cofactor to catalyze various oxidation reactions, including hydroxylation. nih.govresearchgate.netmdpi.com

Strategies for Biosynthetic Pathway Engineering and Yield Optimization

Strategies for engineering biosynthetic pathways and optimizing the yield of natural products like thuggacin A often involve genetic manipulation of the producing organism. One approach demonstrated for thuggacin production in C. crocatus is the integration of a strong constitutive promoter, such as a Tn5-derived npt promoter, upstream of the thuggacin gene cluster. researchgate.netnih.govcore.ac.uk This genetic modification led to a significant increase in thuggacin production. researchgate.netnih.govcore.ac.uk This highlights the potential for transcriptional control to enhance the yield of metabolites produced by these complex BGCs. researchgate.netcore.ac.uk Other potential strategies, based on general knowledge of PKS/NRPS engineering, could involve optimizing precursor supply, modifying regulatory genes, or engineering the PKS/NRPS enzymes themselves to improve efficiency or alter product profiles.

Chemical Synthesis Approaches to Thuggacin a and Analogues

Total Synthesis Endeavors for Complex Macrolides

While the total synthesis of Thuggacin A has not yet been reported, several research groups have made significant progress, culminating in the synthesis of advanced precursors, derivatives, and closely related family members like Thuggacin B and Thuggacin cmc-A. researchgate.netacs.orgacs.orgthieme-connect.com These endeavors showcase sophisticated strategies for assembling polyketide-derived natural products.

A common strategy involves disconnecting the macrocycle into two or more key fragments. For instance, the synthesis of a diacetonide derivative of this compound utilized a disconnection at the C12-C13 bond, breaking the molecule down into two main building blocks. acs.org Similarly, efforts toward the total synthesis of this compound itself have focused on the preparation of a C1–C12 fragment containing the thiazole (B1198619) moiety and a C13–C25 fragment bearing the all-syn stereocenters. researchgate.netresearchgate.net

Recent efforts have also employed a convergent total synthesis approach featuring a key nucleophilic ring-opening of an epoxide with an alkyne to assemble the main carbon framework. acs.orgnih.gov The first total synthesis of the related natural product, Thuggacin cmc-A, also relied on a highly convergent plan, coupling a C1–C12 vinyl iodide segment with a C13–C25 alkyne fragment. acs.org

The construction of the this compound framework relies on a toolkit of powerful and reliable chemical reactions to form the macrocycle, install the heterocyclic core, and connect the major fragments.

Macrolactonization: The formation of the large 17-membered lactone ring is a critical and often challenging step. Shiina's macrolactonization has been the most frequently employed method in various synthetic campaigns targeting this compound and its derivatives, proving effective for closing the macrocycle. acs.orgfigshare.comnih.govacs.org

Cascade Thiazole Formation: The synthesis of the 2,4-disubstituted thiazole ring is another cornerstone of the synthetic strategy. The classical Hantzsch's thiazole synthesis has been successfully used to construct this heterocycle. figshare.comnih.govacs.org More recent approaches have developed an efficient one-pot cascade procedure starting from acid chlorides and β-azido disulfides, which streamlines the formation of the thiazole core. researchgate.netacs.orgnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in uniting the key fragments. The Stille cross-coupling has been used to form the C12-C13 bond, creating the conjugated diene system in the synthesis of a this compound derivative. acs.orgfigshare.comnih.govacs.org The Sonogashira coupling of a complex vinyl iodide and a terminal alkyne has also been a key strategy for linking major building blocks in the total syntheses of Thuggacin B and Thuggacin cmc-A. researchgate.netacs.org

Methodology Purpose Specific Reaction Synthesized Target Reference(s)
MacrolactonizationFormation of 17-membered ringShiina's MacrolactonizationThis compound Derivative / Analogue figshare.com, acs.org, nih.gov, acs.org
Heterocycle FormationConstruction of thiazole ringHantzsch's Thiazole SynthesisThis compound Derivative figshare.com, nih.gov, acs.org
Heterocycle FormationConstruction of thiazole ringOne-pot Cascade ReactionThis compound Analogue acs.org, nih.gov
Fragment CouplingConnection of C1-C12 & C13-C25 fragmentsStille Cross-CouplingThis compound Derivative figshare.com, nih.gov, acs.org
Fragment CouplingConnection of C1-C12 & C13-C25 fragmentsSonogashira CouplingThuggacin B / Thuggacin cmc-A researchgate.net, acs.org

Establishing the correct stereochemistry at the multiple chiral centers of this compound is a primary challenge. Enantioselective reactions, particularly asymmetric aldol (B89426) reactions, are pivotal for setting these stereocenters with high control.

Various types of aldol reactions have been implemented:

Evans Asymmetric Aldol Reaction: This reliable method has been used to establish the stereochemistry of key fragments, such as the C1–C12 portion and the all-syn contiguous stereocenters in the C13–C25 fragment. researchgate.netacs.orgresearchgate.netnih.gov

Substrate-Controlled Aldol Reactions: In some routes, the existing chirality in a substrate is used to direct the stereochemical outcome of an aldol reaction, such as a TiCl4-mediated syn-aldol addition. acs.org

Catalytic Asymmetric Aldol Reactions: Modern catalytic methods have also been applied. The synthesis of a this compound analogue involved a Mukaiyama asymmetric aldol reaction. acs.orgnih.gov Furthermore, the enantioselective total synthesis of Thuggacin B prominently featured direct catalytic asymmetric aldol reactions promoted by copper and zinc catalysts to construct four of the key stereogenic centers. thieme-connect.comresearchgate.net These reactions often serve as the initial chirality-setting steps, with subsequent transformations transferring this chirality to other centers. researchgate.net

Aldol Reaction Type Key Reagents/Catalysts Purpose Synthesized Target Reference(s)
Evans Asymmetric AldolChiral oxazolidinone auxiliarySet stereochemistry of C1-C12 and C13-C25 fragmentsThis compound Fragments/Analogue researchgate.net, researchgate.net, acs.org
Substrate-Controlled AldolTiCl4, Et3NDiastereoselective formation of syn-aldol adductThis compound Derivative acs.org
Mukaiyama Asymmetric AldolOrganosilicon reagentsEnantioselective C-C bond formationThis compound Analogue acs.org, nih.gov
Catalytic Asymmetric Direct AldolCu and Zn catalystsConstruction of C7, C8, C16, C17 stereocentersThuggacin B researchgate.net, thieme-connect.com

Key Synthetic Methodologies in Main Framework Assembly (e.g., Macrolactonization, Cascade Thiazole Formation, Cross-Coupling)

Semi-Synthesis of Thuggacin Derivatives

Alongside total synthesis, semi-synthesis offers a more direct route to novel analogues by chemically modifying the natural product. These studies are crucial for understanding which parts of the molecule are essential for its biological activity. uni-hannover.denih.gov

One of the interesting chemical properties of the natural thuggacins is the interconversion of Thuggacins A, B, and C in solution via a transacylation process. nih.govuni-hannover.de A key goal of chemical modification has been to create derivatives that cannot undergo this equilibration, thereby allowing for the study of individual isomers. A successful strategy to achieve this was the semi-synthetic O-methylation at the C17 hydroxyl group, which effectively suppressed the transacylation without a significant loss of antibacterial activity. uni-hannover.denih.gov This modification provided stabilized compounds for further biological evaluation.

To probe the importance of different structural motifs, several targeted analogues have been synthesized and evaluated. uni-hannover.denih.gov

Side Chain Alterations: The role of the C17-C25 side chain was investigated by replacing it with simplified hydrophobic chains. This modification led to a complete loss of antibacterial activity, indicating the critical importance of the specific structure of this side chain for the compound's function. uni-hannover.denih.gov

Heterocycle Exchanges: The thiazole ring was exchanged for an oxazole (B20620) ring. This change did not have a substantial negative effect on the biological properties, suggesting that some variation in the heterocycle is tolerated. uni-hannover.denih.gov

Removal of Side Chains: The n-hexyl side chain at the C2 position was removed. Similar to the heterocycle exchange, this modification did not eliminate biological activity, although it did result in a substantial drop. uni-hannover.de

Modification Type Specific Change Outcome on Activity Reference(s)
Side Chain AlterationReplacement of C17-C25 side chain with simple hydrophobic chainsComplete loss of activity uni-hannover.de, nih.gov
Heterocycle ExchangeThiazole ring exchanged for an oxazole ringNo substantial effect on activity uni-hannover.de, nih.gov
Side Chain RemovalRemoval of the C2 n-hexyl side chainSubstantial drop in activity uni-hannover.de
Hydroxyl Group ModificationO-methylation at C17Suppressed transacylation without substantial loss of activity uni-hannover.de, nih.gov

Chemical Modification Strategies for Structural Diversification

Challenges and Methodological Innovations in Thuggacin Synthesis

The total synthesis of this compound, a 17-membered-ring polyketide antibiotic, represents a formidable task in organic chemistry, and as of late 2024, it has not yet been reported. nih.govacs.org The molecule's intricate architecture, characterized by numerous stereocenters, a large macrolactone ring, and a unique thiazole moiety, presents a series of significant synthetic hurdles. nih.govnih.gov Efforts toward its synthesis, and the successful synthesis of its analogues and the related Thuggacin B, have spurred methodological innovations and highlighted the challenges inherent in constructing such complex natural products. nih.govthieme-connect.com

A primary challenge lies in the precise control of stereochemistry across the molecule's polyketide backbone. nih.gov The C13-C25 fragment of this compound, for instance, contains five contiguous stereocenters in an all-syn configuration, demanding highly diastereoselective reactions to install. researchgate.netorcid.org Another major obstacle is the macrocyclization step required to form the 17-membered ring, a process often hampered by entropic factors and competing side reactions. nih.govacs.org Furthermore, the assembly of the full carbon skeleton requires the strategic coupling of large, functionalized fragments, and the construction of specific substructures like the highly substituted conjugated diene and the embedded thiazole ring adds layers of complexity. nih.govresearchgate.netresearchgate.net

To navigate these challenges, chemists have employed a range of sophisticated and innovative strategies, primarily centered on a convergent synthesis design. This approach involves preparing key fragments of the molecule separately before uniting them in the later stages.

Key Methodological Advances:

Stereocontrolled Aldol Reactions: The establishment of the molecule's many stereocenters has been a focal point of synthetic efforts. Evans aldol reactions have been instrumental in controlling the required syn-configuration in key fragments. nih.govacs.orgresearchgate.net For the synthesis of Thuggacin B, asymmetric direct aldol reactions promoted by copper and zinc catalysts were pivotal in constructing four stereogenic centers. thieme-connect.comresearchgate.net Additionally, Mukaiyama asymmetric aldol reactions have been featured in synthetic routes toward this compound analogues. nih.govacs.org

Advanced Coupling and Olefination Reactions: The union of complex molecular fragments has been achieved through powerful cross-coupling reactions. The Stille cross-coupling reaction has been utilized to assemble the core carbon framework, while the Sonogashira coupling has been employed to link key fragments, such as a complex vinyl iodide with a terminal alkyne. thieme-connect.comresearchgate.netresearchgate.net For the specific construction of carbon-carbon double bonds with defined geometry, such as the E-α,β-unsaturated double bond, the Horner-Wadsworth-Emmons reaction has been a reliable method. researchgate.netresearchgate.netacs.org

Macrocyclization and Heterocycle Formation: The critical ring-closing step has been successfully addressed using Shiina macrolactonization, a powerful method for forming large lactone rings that has been applied in the synthesis of a diacetonide derivative of this compound and other advanced analogues. nih.govresearchgate.netresearchgate.netacs.org For the synthesis of the thiazole moiety, chemists have used the classic Hantzsch's thiazole synthesis. researchgate.netresearchgate.netacs.org More recent innovations include the development of a one-pot cascade reaction for more efficient thiazole formation. nih.govacs.org

Novel Fragment Assembly: In one notable approach toward a this compound analogue, a key step involved the nucleophilic ring-opening of an epoxide with an alkyne to assemble the main framework of the molecule. nih.govacs.org The synthesis of a diacetonide derivative of this compound was also a significant achievement, demonstrating the feasibility of complex transformations on the thuggacin scaffold. researchgate.netacs.org

These synthetic endeavors have not only brought the total synthesis of this compound closer to reality but have also contributed valuable tools and strategies to the broader field of natural product synthesis. The synthesis of various analogues, including those with modifications to the C17-C25 side chain or the replacement of the thiazole with an oxazole, has provided crucial insights into the structure-activity relationships of this important class of antibiotics. nih.gov

Data Tables

Table 1: Key Methodologies in Thuggacin Synthesis Efforts

Methodological Approach Purpose in Synthesis Key Reactions/Methods
Stereocontrol Creation of specific stereocenters Evans aldol, Mukaiyama aldol, Direct asymmetric aldol, CBS reduction nih.govacs.orgthieme-connect.comresearchgate.netacs.org
Fragment Coupling Union of major molecular fragments Stille cross-coupling, Sonogashira coupling thieme-connect.comresearchgate.netresearchgate.net
Olefin Synthesis Formation of C=C double bonds Horner-Wadsworth-Emmons (HWE) reaction researchgate.netresearchgate.netacs.org
Macrocyclization Formation of the 17-membered lactone ring Shiina macrolactonization nih.govacs.orgresearchgate.netresearchgate.netacs.org

| Thiazole Formation | Construction of the heterocyclic ring | Hantzsch's thiazole synthesis, One-pot cascade reactions nih.govacs.orgresearchgate.netresearchgate.netacs.org |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Thuggacin B
Thuggacin C

Mechanistic Investigations of Thuggacin A S Biological Activity

Molecular Target Identification and Validation

Preliminary studies indicated that Thuggacin A inhibits a late step of the bacterial respiratory chain. researchgate.netresearchgate.netnih.gov This disruption of the electron transport chain is believed to be the primary mode of action responsible for its antibacterial effects. researchgate.netnih.govcapes.gov.br The bacterial respiratory chain is considered a promising target for novel chemotherapeutics, especially against pathogens like M. tuberculosis, as it appears to be essential for both replicating and nonreplicating bacteria. core.ac.uknih.gov

Inhibition of Bacterial Respiratory Chain Components

This compound has been shown to interfere with key components of the bacterial respiratory chain. researchgate.netresearchgate.netnih.gov Experiments using cytoplasmic membranes of sensitive bacteria have provided evidence for the inhibition of enzymes involved in electron transport and oxidative phosphorylation. researchgate.netresearchgate.net

Effects on Electron Transport Chain Complexes (e.g., NADH Oxidase, Cytochrome Reduction)

Studies have specifically investigated the impact of this compound on electron transport chain complexes. This compound inhibits NADH oxidase activity in cytoplasmic membranes of Micrococcus luteus and Corynebacterium glutamicum. researchgate.netresearchgate.net In M. luteus, a significant inhibition of NADH oxidation was observed. researchgate.net

Organism Enzyme IC50 (ng/ml) Inhibition at 10 ng/ml (%)
Micrococcus luteus NADH oxidase 5.0 researchgate.net 90 researchgate.net
Corynebacterium glutamicum NADH oxidase 15 researchgate.net Not specified

Furthermore, this compound has been shown to inhibit the reduction of cytochromes a, b, and c by NADH in bacterial membranes. uni-bonn.deresearchgate.netresearchgate.net While a partial inhibition of cytochrome reduction was observed with this compound, the exact mechanism and binding sites related to cytochrome inhibition are not yet fully understood, and the results can differ slightly compared to inhibitors like KCN. researchgate.netresearchgate.net The system NADH-cytochrome c oxidoreductase was not significantly influenced by this compound at concentrations up to 1000 ng/ml. researchgate.net

Cellular Respiration and Oxygen Consumption Perturbations

A direct consequence of the inhibition of the respiratory chain is the disruption of cellular respiration and a reduction in oxygen consumption by the bacterial cells. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net In M. luteus, this compound completely inhibited respiration at a concentration of 2.5 ng/ml, as measured by oxygen consumption. researchgate.netresearchgate.net This indicates that this compound effectively interrupts the energy supply of the whole cells. researchgate.netresearchgate.net

Organism Effect on Respiration Concentration for 100% Inhibition (ng/ml)
Micrococcus luteus Inhibits respiration 2.5 researchgate.netresearchgate.net

Impact on Macromolecule Biosynthesis (DNA, RNA, Protein)

Beyond its primary effect on the respiratory chain, studies have also investigated the impact of this compound on essential macromolecule biosynthesis. In M. luteus cells, the synthesis of DNA, RNA, and protein was inhibited immediately after the addition of this compound. researchgate.netresearchgate.netbiorxiv.org This rapid inhibition of macromolecule synthesis is likely a secondary effect resulting from the disruption of cellular energy supply caused by the inhibition of the respiratory chain. researchgate.netresearchgate.net

Elucidation of Cellular Responses in Sensitive Microorganisms (e.g., Mycobacterium tuberculosis, Gram-Positive Bacteria)

This compound exhibits activity against a range of Gram-positive bacteria, with particular interest in its effects on mycobacteria, including Mycobacterium tuberculosis. researchgate.netnih.govcore.ac.ukresearchgate.netresearchgate.netnih.goveurekaselect.com Studies on sensitive microorganisms like M. luteus, M. phlei, and C. glutamicum have been instrumental in elucidating the cellular responses to this compound. researchgate.netuni-bonn.de

This compound inhibits the growth of these bacteria and, as detailed above, disrupts their respiratory chain, leading to inhibited oxygen consumption and immediate cessation of DNA, RNA, and protein synthesis. researchgate.netresearchgate.netresearchgate.netresearchgate.net The sensitivity of different bacterial species and their respiratory chain components to this compound can vary. researchgate.net For instance, the NADH oxidase of M. phlei and C. glutamicum showed similar sensitivities to this compound as that of M. luteus. researchgate.net this compound has an MIC of 8.0 µg/mL against M. tuberculosis. researchgate.netuni-bonn.deresearchgate.netnih.gov

The observed effects on cellular respiration and macromolecule synthesis highlight the profound impact of this compound on the fundamental cellular processes of sensitive bacteria. researchgate.netresearchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Thuggacin a and Its Derivatives

Influence of Macrolactone Ring Features on Activity

Thuggacin A is a 17-membered macrolide. uni-bonn.de The macrolactone ring forms the central scaffold of the molecule. While specific detailed SAR data solely focused on the macrolactone ring features of this compound are not extensively detailed in the provided search results, the macrolactone structure is fundamental to its classification and likely plays a role in orienting the key functional groups for interaction with its biological target. This compound can undergo rearrangement in solution via acyl migration of the lactone group, leading to the formation of Thuggacin B (an 18-membered macrolide) and Thuggacin C. nih.govuni-bonn.de Interestingly, the activities of Soce-thuggacin A and B were found to be similar, while Soce-thuggacin C was much less active. uni-bonn.de This suggests that the size and specific closure of the macrolactone ring can influence activity, with the 17- and 18-membered rings (this compound and B) being more favorable than the structure of Thuggacin C.

Significance of the Thiazole (B1198619) Heterocycle for Biological Potency

The thiazole ring is a prominent feature of the this compound structure. nih.govnih.gov Thiazole-based heterocycles are known for their diverse pharmacological importance and are frequently used in drug design. frontiersin.orgnumberanalytics.com Studies on this compound derivatives have indicated the significance of the thiazole heterocycle. Exchanging the thiazole ring with an oxazole (B20620) ring in semi-synthetic derivatives did not result in a substantial loss of antibacterial activity. uni-hannover.denih.gov This suggests that while the thiazole is a key part of the structure, its specific electronic or steric properties might be mimicked by other similar heterocycles like oxazole without complete loss of potency. However, the presence of a five-membered heterocycle at this position appears important.

Role of Side Chains (e.g., C2 Hexyl, C17-C25) in Activity Modulation

In contrast, exchanging the C17-C25 side chain for simplified hydrophobic chains led to a complete loss of antibacterial activity. uni-hannover.denih.gov This finding highlights the critical importance of the C17-C25 side chain for the biological potency of this compound. The specific structure and functional groups within this side chain are likely crucial for proper binding to its target, which has been indicated to be a late step in the respiratory chain of some bacteria, including M. tuberculosis. uni-saarland.deresearchgate.netresearchgate.net

Positional Effects of Hydroxylation and Methylation on Bioactivity

The pattern of hydroxylation and methylation varies between different thuggacin variants and can influence their bioactivity. Soce-thuggacins have a hydroxyl group at C20 that is absent in Cmc compounds, while the C32 hydroxyl of Cmc-thuggacins is absent in the Soce counterparts. core.ac.uk These differences in hydroxylation patterns may arise from the variable action of a conserved FMN-dependent monooxygenase during biosynthesis. uni-saarland.decore.ac.uk

A minor metabolite, 13-methyl-thuggacin A, has also been identified. nih.gov Semi-synthetic O-methylation at C17 suppressed the transacylations between Thuggacins A, B, and C without a substantial loss of antibacterial activity. uni-hannover.denih.govacs.org This suggests that modification at the C17 hydroxyl can stabilize the molecule against rearrangement while largely preserving its biological activity. The specific positions and presence of hydroxyl and methyl groups thus contribute to the structural diversity and can modulate the bioactivity and stability of thuggacin variants.

Application of Computational Chemistry in SAR Elucidation

Computational chemistry methods have been applied in the study of this compound, particularly in understanding its conformation and stereochemistry. PM3 calculations have been used to generate a structure model based on NMR data, allowing for the analysis of the conformation in solution and the relative configuration of asymmetric centers within the macrolactone ring. nih.gov

Computational approaches, such as molecular docking, are valuable tools in SAR studies to understand the potential interactions between a compound and its biological target at the molecular level. While specific detailed molecular docking studies for this compound and its target were not extensively found in the provided results, molecular docking has been broadly applied in the study of antitubercular natural products to demonstrate interactions with the active sites of antimicrobial protein receptors. researchgate.net Computational chemistry can help predict binding modes, assess binding affinities, and guide the design of new derivatives with improved activity or properties. nih.govcase.edu

Data Tables

Based on the information found, a summary of the impact of structural modifications on this compound activity is presented below.

Structural Feature ModifiedModificationEffect on Antibacterial ActivitySource
Macrolactone Ring SizeRearrangement to 18-membered (Thuggacin B)Similar activity to this compound uni-bonn.de
Macrolactone Ring StructureRearrangement to Thuggacin CMuch less active than this compound uni-bonn.de
Thiazole HeterocycleExchange with Oxazole RingNo substantial loss of activity uni-hannover.denih.govacs.org
C2 Side ChainRemoval of Hexyl group (in Cmc variants)No substantial effect uni-hannover.denih.gov
C17-C25 Side ChainExchange for simplified hydrophobic chainsComplete loss of activity uni-hannover.denih.govacs.org
Hydroxylation PatternDifference between Soce- and Cmc-thuggacinsContributes to structural diversity core.ac.uk
C17 HydroxylO-methylation at C17Suppressed transacylation, no substantial loss of activity uni-hannover.denih.govacs.org

Advanced Research Directions and Future Perspectives in Thuggacin a Studies

Chemoenzymatic Synthesis and Hybrid Biosynthetic Approaches

The total synthesis of Thuggacin A and its analogs is a complex challenge that has prompted the exploration of more efficient and versatile synthetic strategies. nih.gov Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the flexibility of traditional organic chemistry, offers a promising route to overcome the hurdles of purely chemical syntheses.

Researchers are investigating the use of key biosynthetic enzymes from the thuggacin gene cluster in combination with synthetic building blocks. For instance, the polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) modules responsible for assembling the macrolide core could be harnessed. uni-bonn.deuni-saarland.de A particular focus is on the crotonyl-CoA reductase/carboxylase homologue found in the Sorangium cellulosum thuggacin gene cluster, which is involved in the formation of an unusual hexyl side chain. uni-saarland.de By providing synthetic precursors to these enzymatic systems, it may be possible to generate novel thuggacin derivatives with modified side chains or altered stereochemistry.

Hybrid biosynthetic approaches also offer a powerful strategy. This involves genetically engineering the myxobacterial host to produce novel thuggacin variants. By manipulating the PKS/NRPS assembly line, for example by swapping or modifying enzymatic domains, new analogs could be created. uni-bonn.de This approach has been conceptualized for other complex natural products and could be applied to the thuggacin pathway to explore structure-activity relationships in a targeted manner. uni-bonn.de

Key reactions that have been successfully employed in the synthesis of thuggacin fragments and could be integrated into chemoenzymatic strategies include:

Stereoselective reductions and Evans-aldol condensations to establish key stereocenters. researchgate.net

Hantzsch's method and Horner-Wadsworth-Emmons reactions for the formation of the thiazole (B1198619) ring and E-α,β-unsaturated double bonds, respectively. researchgate.net

Shiina's macrolactonization for the crucial ring-closing step. nih.govacs.org

These advanced synthetic methodologies are crucial for producing sufficient quantities of this compound for further biological evaluation and for generating a diverse library of analogs to probe its mechanism of action and improve its therapeutic properties.

Rational Design of Novel Thuggacin-Based Inhibitors

The development of new Thuggacin-based inhibitors is increasingly guided by rational design principles, leveraging structural insights and computational modeling to create more potent and selective compounds. This approach aims to move beyond analogs generated through synthetic convenience and towards molecules specifically engineered for enhanced biological activity. rsc.org

A key area of focus is understanding the structure-activity relationships (SAR) of the thuggacin scaffold. Studies involving semi-synthetic modifications have provided initial insights. For example, methylation at the C17 hydroxyl group was shown to prevent the natural acyl migration between thuggacins A, B, and C without a significant loss of antibacterial activity. acs.org Conversely, replacing the C17-C25 side chain with simpler hydrophobic chains resulted in a complete loss of activity, highlighting its critical role. acs.org Similarly, exchanging the thiazole ring for an oxazole (B20620) also diminished bioactivity. acs.org

Computational approaches, such as 3D docking simulations and molecular modeling, are being employed to predict the binding interactions of thuggacin analogs with their putative target. nih.gov Although the precise molecular target of this compound is still under investigation, it is believed to inhibit the bacterial respiratory chain. nih.govresearchgate.netnih.gov By modeling the interactions of thuggacin with components of the respiratory chain, researchers can design modifications that enhance binding affinity and inhibitory potency. This strategy has been successfully applied to develop novel inhibitors for other bacterial targets like DNA gyrase and topoisomerase IV. rsc.org

The generation of diverse molecular scaffolds through techniques like junction tree variational autoencoders combined with Bayesian optimization represents a cutting-edge approach to discovering novel inhibitors. acs.org While not yet specifically applied to thuggacins, these methods could rapidly generate and screen virtual libraries of thuggacin-inspired compounds with predicted high activity, accelerating the discovery of new lead candidates.

Investigation of Resistance Mechanisms at a Molecular Level

A critical aspect of developing any new antimicrobial agent is to anticipate and understand the potential for resistance. For this compound, research into resistance mechanisms at the molecular level is essential for its long-term viability as a therapeutic candidate. While specific resistance mechanisms to thuggacins have not yet been extensively reported, knowledge from other antimicrobial agents provides a framework for investigation.

Potential mechanisms of resistance to this compound in Mycobacterium tuberculosis and other susceptible bacteria could include:

Target modification: Mutations in the gene(s) encoding the molecular target of this compound within the respiratory chain could alter the binding site, reducing the drug's efficacy. Identifying these mutations is a key priority.

Drug efflux: Bacteria can acquire resistance by overexpressing efflux pumps that actively transport the drug out of the cell, preventing it from reaching its target at a sufficient concentration.

Drug inactivation: The development of enzymes that can chemically modify and inactivate this compound is another possible resistance strategy.

Investigating these mechanisms often involves generating resistant mutants in the laboratory by exposing bacteria to sub-lethal concentrations of the drug. Whole-genome sequencing of these resistant strains can then identify the specific genetic mutations responsible for the resistance phenotype. researchgate.net This information is invaluable for the rational design of second-generation thuggacin analogs that can evade these resistance mechanisms. Understanding resistance at a molecular level will be crucial for guiding the clinical development of thuggacin-based therapies and for combating the global challenge of drug-resistant infections. thieme-connect.com

Advanced Analytical Methodologies for Detection and Characterization in Complex Biological Systems

The detection and characterization of this compound and its metabolites in complex biological matrices are crucial for preclinical and clinical development. Advanced analytical techniques are required to understand the pharmacokinetics and biodistribution of these complex molecules. nih.gov

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS), particularly with time-of-flight (TOF) analyzers, is a powerful tool for this purpose. uni-saarland.de These methods allow for the sensitive and specific detection of thuggacins in complex mixtures, such as bacterial fermentation broths and biological fluids. The accurate mass data obtained from ESI-TOF-MS enables the rapid identification of known thuggacins and their derivatives, facilitating dereplication efforts in natural product screening. uni-saarland.de

Statistical tools like Principal Component Analysis (PCA) applied to LC-MS data sets can help to identify novel, structurally related compounds by highlighting variations in metabolite profiles between different bacterial strains or culture conditions. uni-saarland.de This approach is instrumental in mining for new thuggacin analogs produced in small quantities.

For characterizing the absolute stereochemistry of the multiple chiral centers in this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chiral derivatizing agents is employed. oup.comnih.gov These methods are essential for confirming the structure of synthetic and naturally produced thuggacins.

Future research will likely focus on developing even more sensitive methods, such as those used for antibody-drug conjugates, to quantify the distribution of this compound in various tissues and to monitor its stability and metabolism in vivo. nih.gov These advanced analytical strategies are indispensable for building a comprehensive understanding of how this compound behaves in a biological system.

Expanding the Scope of Mechanistic Biology and Target Profiling

While preliminary studies indicate that this compound inhibits the cellular electron-transport chain in bacteria like Micrococcus luteus and Mycobacterium tuberculosis, a more detailed understanding of its mechanism of action is required. nih.govresearchgate.netnih.gov Expanding the scope of mechanistic biology and target profiling is a key future direction.

Initial studies have shown that this compound inhibits a late step in the respiratory chain, affecting the reduction of cytochromes. researchgate.netnih.govresearchgate.net The effect is comparable to that of cyanide (KCN), a known inhibitor of cytochrome c oxidase, although slight differences suggest distinct binding sites. researchgate.net Future research will aim to pinpoint the precise molecular target(s) within the respiratory chain. This could involve:

Affinity chromatography using immobilized this compound to pull down its binding partners from bacterial lysates.

Photo-affinity labeling with a modified thuggacin probe to covalently link to its target for subsequent identification.

Thermal proteome profiling to identify proteins that are stabilized by binding to this compound.

Whole-cell phenotypic screening has been a successful approach for discovering anti-tubercular agents like bedaquiline, which also targets energy metabolism. nih.gov A similar broad profiling of this compound's effects on various cellular processes in M. tuberculosis could uncover additional targets or downstream effects. This could involve transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to the compound.

Identifying the specific target and understanding the detailed mechanism of action will be crucial for optimizing the thuggacin scaffold. nih.gov This knowledge will enable more effective rational design of new analogs with improved potency and a reduced likelihood of off-target effects, ultimately paving the way for the development of a new class of anti-tubercular drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.